(2E)-5-benzyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-benzyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-benzyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one typically involves the reaction of benzylamine with isopropylidenehydrazine and a thiazolidinone precursor. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(2E)-5-benzyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(2E)-5-benzyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-5-benzyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. It can also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1,2-diphenyl-2-(propan-2-ylidenehydrazinylidene)ethanone
- N-(aryl)-2-(propan-2-ylidene)hydrazine carbothioamides
Uniqueness
Compared to similar compounds, (2E)-5-benzyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one exhibits unique structural features, such as the presence of a thiazolidinone ring and a benzyl group.
Properties
IUPAC Name |
(2E)-5-benzyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)15-16-13-14-12(17)11(18-13)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLJNIBFOMREKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/N=C/1\NC(=O)C(S1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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